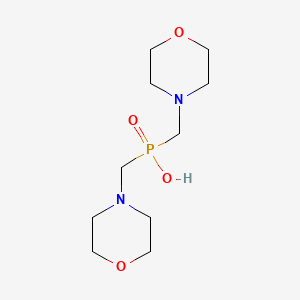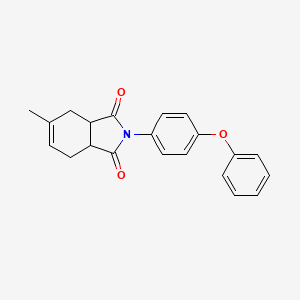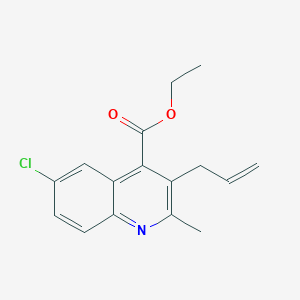
5-Bromonicotinic acid adamant-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromonicotinic acid adamant-1-yl ester is a chemical compound that combines the structural features of 5-bromonicotinic acid and adamantane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromonicotinic acid adamant-1-yl ester typically involves the esterification of 5-bromonicotinic acid with adamantan-2-ol. One common method involves refluxing a mixture of 5-bromonicotinoyl chloride and adamantan-2-ol in dry toluene for several hours . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromonicotinic acid adamant-1-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-position of the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to yield the corresponding acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 5-methoxynicotinic acid adamant-1-yl ester.
Hydrolysis: Hydrolysis of the ester yields 5-bromonicotinic acid and adamantan-2-ol.
Aplicaciones Científicas De Investigación
5-Bromonicotinic acid adamant-1-yl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-anginal, hypertensive, and psychotropic effects.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks and coordination polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 5-bromonicotinic acid adamant-1-yl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the presence of the adamantane moiety, which is known to enhance lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromonicotinic Acid: Shares the brominated pyridine structure but lacks the adamantane ester group.
Adamantyl Esters of Nicotinic Acid: Similar ester compounds where the pyridine ring is not brominated.
Uniqueness
5-Bromonicotinic acid adamant-1-yl ester is unique due to the combination of the brominated pyridine ring and the adamantane ester group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
126947-69-1 |
|---|---|
Fórmula molecular |
C16H18BrNO2 |
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
1-adamantyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C16H18BrNO2/c17-14-4-13(8-18-9-14)15(19)20-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12H,1-3,5-7H2 |
Clave InChI |
MWKLRJJNUUZQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12489352.png)
![3-hydroxy-7,7-dimethyl-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489364.png)
![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489377.png)

![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489379.png)
![5-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489383.png)
![N-butyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12489385.png)
![Methyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12489389.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B12489395.png)
![Methyl [(4-cyanophenyl)sulfonyl]acetate](/img/structure/B12489401.png)
